Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Compared to Bromoacrylate
In palladium-catalyzed cross-coupling reactions, the rate-determining oxidative addition step is significantly faster for vinyl iodides than for vinyl bromides. A study on Stille coupling using tertiary arsine ligands explicitly states that 'the iodoacrylate is more reactive towards Pd insertion than the bromoacrylate' [1]. While the study does not provide a numeric rate constant ratio for ethyl acrylates, this qualitative difference is a well-established trend in organometallic chemistry and is corroborated by the broader literature. This heightened reactivity allows for milder reaction conditions and often translates to higher isolated yields in complex synthetic sequences.
| Evidence Dimension | Relative reactivity towards Pd(0) oxidative addition |
|---|---|
| Target Compound Data | Higher reactivity (qualitative) |
| Comparator Or Baseline | Ethyl 3-bromoacrylate (lower reactivity) |
| Quantified Difference | Qualitative: 'more reactive' [1] |
| Conditions | Stille coupling, Pd catalyst, room temperature vs. 50°C |
Why This Matters
Higher reactivity enables milder reaction conditions, reduces catalyst loading, and improves functional group tolerance, which are critical for scaling complex synthetic routes.
- [1] Tertiary arsine ligands for the Stille coupling reaction. Dalton Trans. 2022, 51, 12996-13008. DOI: 10.1039/d1dt02955j. View Source
